molecular formula C13H21BO3 B15311484 2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15311484
M. Wt: 236.12 g/mol
InChI Key: NFVWIUCIKWOQPR-CMDGGOBGSA-N
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Description

2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a unique combination of a pyran ring and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dihydro-2H-pyran with a suitable boronate ester precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyran derivative is coupled with a boronic acid or boronate ester under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and reaction parameters is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with various molecular targets and pathways. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The pyran ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the pyran ring and boronate ester, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations and its utility in diverse fields make it a valuable compound in both academic and industrial research.

Properties

Molecular Formula

C13H21BO3

Molecular Weight

236.12 g/mol

IUPAC Name

2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)9-8-11-7-5-6-10-15-11/h6,8-11H,5,7H2,1-4H3/b9-8+

InChI Key

NFVWIUCIKWOQPR-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCC=CO2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCC=CO2

Origin of Product

United States

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